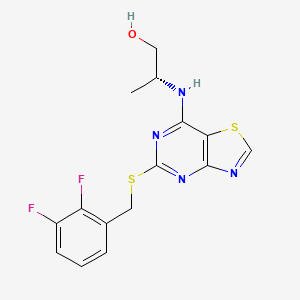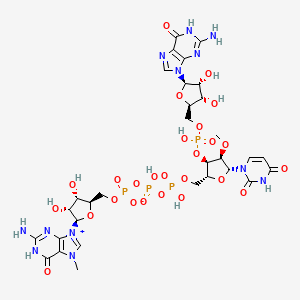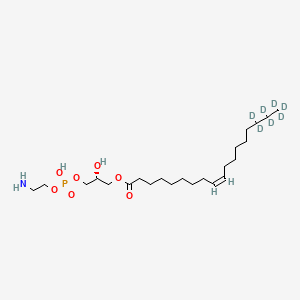
Antibacterial agent 95
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 95 is a novel compound known for its potent activity against Mycobacterium tuberculosis. This compound, chemically identified as 2-(quinoline-4-methoxy) acetamide, has shown significant promise in inhibiting the growth of tuberculosis bacteria, making it a valuable asset in the fight against this infectious disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 95 involves the reaction of quinoline derivatives with acetamide under specific conditions. The process typically includes:
Step 1: Preparation of quinoline-4-methoxy derivative.
Step 2: Reaction of the quinoline derivative with acetamide in the presence of a suitable catalyst.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Preparation: Large-scale synthesis of quinoline-4-methoxy derivative.
Catalytic Reaction: Use of industrial-grade catalysts to facilitate the reaction with acetamide.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 95 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline-4-methoxy acetic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.
Substitution: The methoxy group in the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products:
Oxidation Product: Quinoline-4-methoxy acetic acid.
Reduction Product: Quinoline-4-methoxy ethanol.
Substitution Products: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Antibacterial agent 95 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its efficacy in treating tuberculosis and other bacterial infections.
Industry: Utilized in the development of antibacterial coatings and materials
Mechanism of Action
The mechanism of action of antibacterial agent 95 involves:
Inhibition of Bacterial Growth: The compound interferes with the synthesis of bacterial cell walls, leading to cell lysis and death.
Molecular Targets: It targets specific enzymes involved in cell wall synthesis, such as transpeptidases.
Pathways Involved: The compound disrupts the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall integrity
Comparison with Similar Compounds
Isoniazid: Another antituberculosis agent that inhibits mycolic acid synthesis.
Rifampicin: Targets bacterial RNA polymerase, preventing transcription.
Ethambutol: Inhibits arabinosyl transferases involved in cell wall biosynthesis
Uniqueness: Antibacterial agent 95 is unique due to its specific action on quinoline derivatives and its potent activity at low concentrations. Its ability to inhibit Mycobacterium tuberculosis at a minimum inhibitory concentration of 0.3 μM sets it apart from other antibacterial agents .
Properties
Molecular Formula |
C19H16ClNO3 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-(6-methoxy-2-methylquinolin-4-yl)oxyethanone |
InChI |
InChI=1S/C19H16ClNO3/c1-12-8-19(16-10-15(23-2)6-7-17(16)21-12)24-11-18(22)13-4-3-5-14(20)9-13/h3-10H,11H2,1-2H3 |
InChI Key |
SNXDJHDIXKVNFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)OCC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


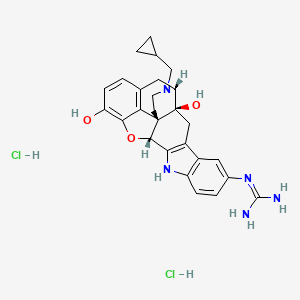
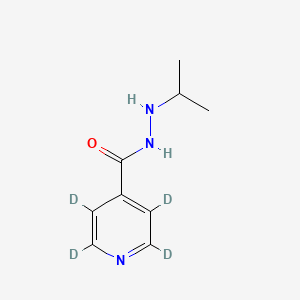
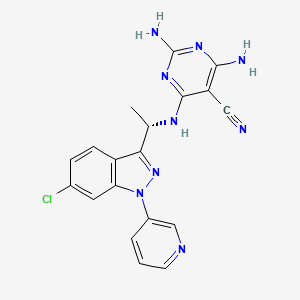

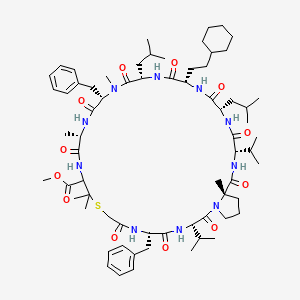

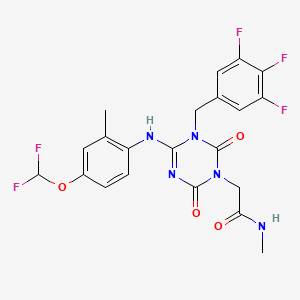
![3-(4-chloro-2-methoxyphenyl)-1-[4-(2-methoxyphenyl)phenyl]-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine](/img/structure/B12409505.png)
![(2E)-3-{6-[(1S)-1-(3-amino-2,6-dichlorophenyl)ethoxy]-4-cyclopropylquinolin-3-yl}prop-2-enoic acid](/img/structure/B12409509.png)
